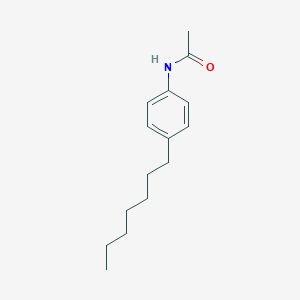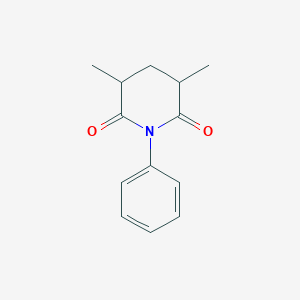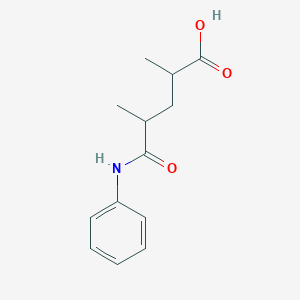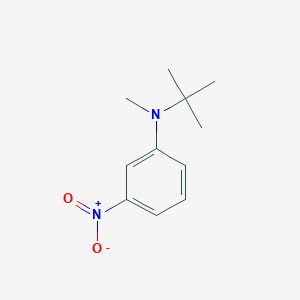
ethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-7-methoxy-3-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-1H-quinoline-3-carboxylate is a complex organic compound that features a quinoline core structure substituted with a benzodioxole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties .
Vorbereitungsmethoden
The synthesis of ethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-7-methoxy-3-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a suitable catalyst to form the quinoline core. . Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Analyse Chemischer Reaktionen
Ethyl 2-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-1H-quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzodioxole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-1H-quinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-7-methoxy-3-quinolinecarboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins . In cancer cells, it may induce apoptosis by disrupting the function of microtubules, leading to cell cycle arrest and cell death .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-1H-quinoline-3-carboxylate can be compared with other benzodioxole and quinoline derivatives:
Ethyl 1-(1,3-benzodioxol-5-yl)-5,6-dimethoxy-1H-indole-2-carboxylate: This compound also exhibits anticancer properties but has a different core structure.
1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties, this compound differs significantly in its biological activity. The uniqueness of ethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-7-methoxy-3-quinolinecarboxylate lies in its combined structural features of benzodioxole and quinoline, which contribute to its diverse biological activities.
Eigenschaften
Molekularformel |
C20H17NO6 |
|---|---|
Molekulargewicht |
367.4g/mol |
IUPAC-Name |
ethyl 2-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H17NO6/c1-3-25-20(23)17-18(11-4-7-15-16(8-11)27-10-26-15)21-14-9-12(24-2)5-6-13(14)19(17)22/h4-9H,3,10H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
WPUKTSSXIZKTLM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC2=C(C1=O)C=CC(=C2)OC)C3=CC4=C(C=C3)OCO4 |
Kanonische SMILES |
CCOC(=O)C1=C(NC2=C(C1=O)C=CC(=C2)OC)C3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















